![molecular formula C19H18N2O2 B1600709 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline CAS No. 353235-63-9](/img/structure/B1600709.png)
4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline
Overview
Description
4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by the chemical name MPAPA and has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Molecular Docking and QSAR Studies
Docking studies involving compounds similar to 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, have shown how molecular features contribute to inhibitory activity against c-Met kinase. Quantitative structure-activity relationship (QSAR) models predict biological activities of these inhibitors, offering insights into their potential therapeutic applications (Caballero et al., 2011).
Synthesis and Structural Analysis
Research on Hg(II) complexes with bidentate and tridentate Schiff-base ligands, which are structurally related to 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline, provides valuable data on the synthesis, structures, and spectroscopic properties of these complexes. These studies can inform the design of new materials with specific electronic or photophysical properties (Basu Baul et al., 2014).
Nonlinear Optical Applications
A study on a hyperbranched polymer incorporating polar chromophores for nonlinear optics demonstrates the potential application of structures similar to 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline in developing materials for advanced optical technologies. These polymers exhibit significant second-harmonic generation, suggesting their usefulness in photonics and telecommunications (Zhang et al., 1997).
Organic Synthesis and Functionalization
Research on the introduction of hydroxy groups and N-iodophenylation of N-arylamides demonstrates the chemical versatility and functionalization potential of compounds related to 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline. Such transformations are crucial for the synthesis of novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science (Itoh et al., 2002).
properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-18-6-2-3-7-19(18)23-17-10-8-16(9-11-17)21-14-15-5-4-12-20-13-15/h2-13,21H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIMENIGAKFWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451046 | |
Record name | 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
353235-63-9 | |
Record name | 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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